![molecular formula C21H18N2O2S B14256100 2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole CAS No. 247094-66-2](/img/structure/B14256100.png)
2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole is a compound known for its significant biological activities. It is a benzimidazole derivative, which is a class of compounds widely recognized for their therapeutic potential, particularly as antimicrobial and anti-inflammatory agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole typically involves a multi-step process. One common method includes the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with 2-aminopyridines under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
科学研究应用
2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
作用机制
The mechanism of action of 2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
相似化合物的比较
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities and are structurally similar to 2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole.
N-Phenylimidazo[1,2-a]pyridin-3-amines: These compounds are selective COX-2 inhibitors and share similar biological activities with the benzimidazole derivative.
Uniqueness
What sets this compound apart is its dual activity as both an antimicrobial and anti-inflammatory agent. This dual functionality makes it a promising candidate for the development of new therapeutic agents that can address both infection and inflammation simultaneously .
属性
CAS 编号 |
247094-66-2 |
|---|---|
分子式 |
C21H18N2O2S |
分子量 |
362.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-2-(4-methylsulfonylphenyl)benzimidazole |
InChI |
InChI=1S/C21H18N2O2S/c1-15-7-11-17(12-8-15)23-20-6-4-3-5-19(20)22-21(23)16-9-13-18(14-10-16)26(2,24)25/h3-14H,1-2H3 |
InChI 键 |
SHUCDULVGNUDMW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


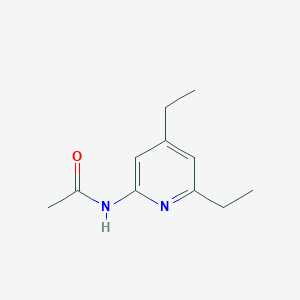
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
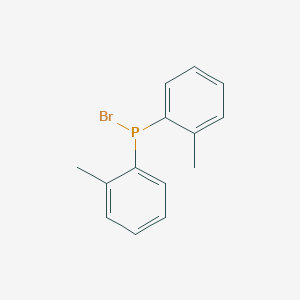

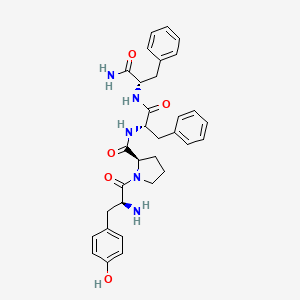

![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
![{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14256064.png)
![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)
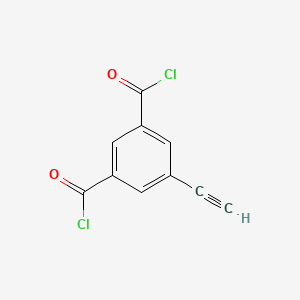
![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
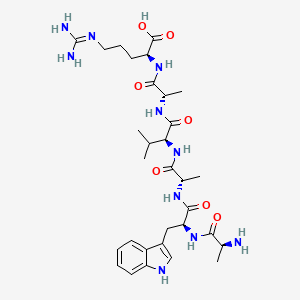
![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)
